molecular formula C17H23ClN2O4 B11609229 2-(4-{2-[(2-Chlorophenyl)carbonyl]hydrazinyl}-4-oxobutan-2-yl)hexanoic acid

2-(4-{2-[(2-Chlorophenyl)carbonyl]hydrazinyl}-4-oxobutan-2-yl)hexanoic acid

Cat. No.: B11609229
M. Wt: 354.8 g/mol
InChI Key: OZJJVRDQQRJLOG-UHFFFAOYSA-N
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Description

2-{4-[(2-CHLOROPHENYL)FORMOHYDRAZIDO]-4-OXOBUTAN-2-YL}HEXANOIC ACID is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of a chlorophenyl group, a formohydrazido moiety, and a hexanoic acid chain, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[(2-CHLOROPHENYL)FORMOHYDRAZIDO]-4-OXOBUTAN-2-YL}HEXANOIC ACID typically involves multiple steps, starting with the preparation of 2-chlorophenylhydrazine. This intermediate is then subjected to diazotization, reduction, and hydrolysis reactions to form the desired compound . The reaction conditions often require precise control of temperature, pH, and the use of specific reagents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced technologies and optimized reaction conditions can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-{4-[(2-CHLOROPHENYL)FORMOHYDRAZIDO]-4-OXOBUTAN-2-YL}HEXANOIC ACID can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, typically using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Nucleophiles like amines or electrophiles like alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

2-{4-[(2-CHLOROPHENYL)FORMOHYDRAZIDO]-4-OXOBUTAN-2-YL}HEXANOIC ACID has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases and conditions.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{4-[(2-CHLOROPHENYL)FORMOHYDRAZIDO]-4-OXOBUTAN-2-YL}HEXANOIC ACID involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical processes. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 2-{4-[(2-CHLOROPHENYL)FORMOHYDRAZIDO]-4-OXOBUTAN-2-YL}HEXANOIC ACID include:

Uniqueness

What sets 2-{4-[(2-CHLOROPHENYL)FORMOHYDRAZIDO]-4-OXOBUTAN-2-YL}HEXANOIC ACID apart is its unique combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for research and development in multiple scientific disciplines.

Properties

Molecular Formula

C17H23ClN2O4

Molecular Weight

354.8 g/mol

IUPAC Name

2-[4-[2-(2-chlorobenzoyl)hydrazinyl]-4-oxobutan-2-yl]hexanoic acid

InChI

InChI=1S/C17H23ClN2O4/c1-3-4-7-12(17(23)24)11(2)10-15(21)19-20-16(22)13-8-5-6-9-14(13)18/h5-6,8-9,11-12H,3-4,7,10H2,1-2H3,(H,19,21)(H,20,22)(H,23,24)

InChI Key

OZJJVRDQQRJLOG-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C(C)CC(=O)NNC(=O)C1=CC=CC=C1Cl)C(=O)O

Origin of Product

United States

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